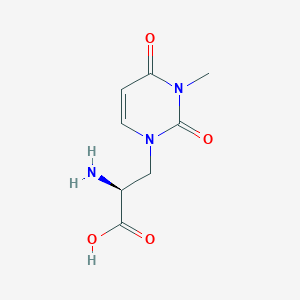
1-(4-Chloropyridin-2-yl)piperazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H12ClN3•3HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloropyridine moiety.
準備方法
The synthesis of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 4-chloropyridine with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trihydrochloride salt is then obtained by treating the compound with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the process.
化学反応の分析
1-(4-Chloropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in coordination chemistry.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chloropyridin-2-yl)piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in proteomics research.
作用機序
The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloropyridine moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .
類似化合物との比較
1-(4-Chloropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
1-(4-Chloropyridin-2-yl)piperazine dihydrochloride: This compound has a similar structure but differs in the number of hydrochloride groups.
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride: This compound has the chlorine atom in a different position on the pyridine ring.
1-(6-Chloropyridin-2-yl)piperazine: This compound has the chlorine atom in yet another position on the pyridine ring
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
特性
分子式 |
C9H15Cl4N3 |
|---|---|
分子量 |
307.0 g/mol |
IUPAC名 |
1-(4-chloropyridin-2-yl)piperazine;trihydrochloride |
InChI |
InChI=1S/C9H12ClN3.3ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H |
InChIキー |
ITNREXFPUMTNEV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


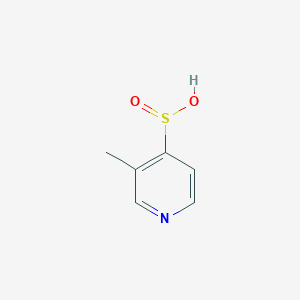
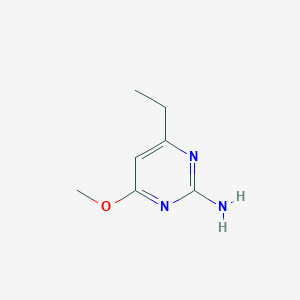
![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)

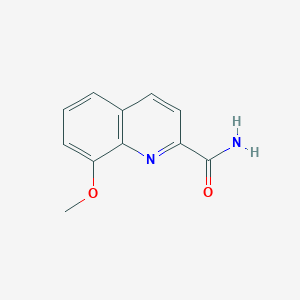


![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
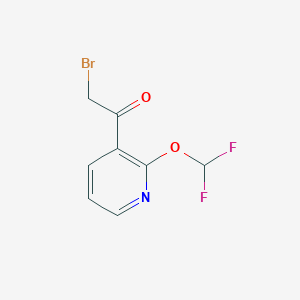
![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
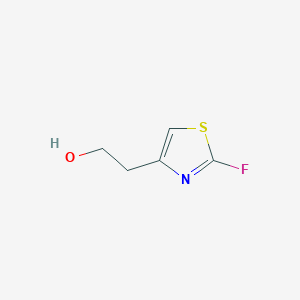
![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
